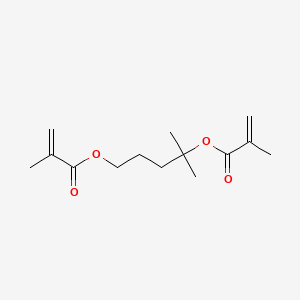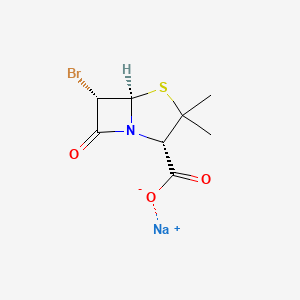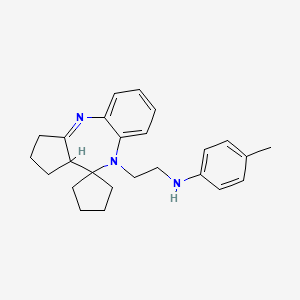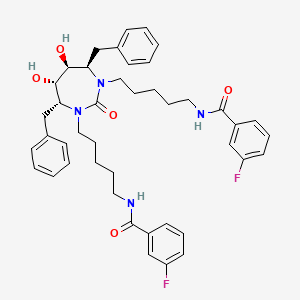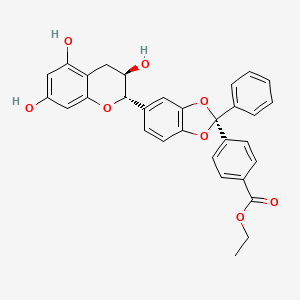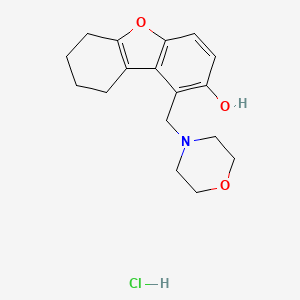
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the dibenzofuran core, followed by the introduction of the tetrahydro group and the morpholinylmethyl substituent. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the tetrahydro and morpholinylmethyl groups.
Morpholine derivatives: Compounds with similar morpholine substituents but different core structures.
Tetrahydrofuran derivatives: Compounds with similar tetrahydro groups but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
118638-15-6 |
|---|---|
Molekularformel |
C17H22ClNO3 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c19-14-5-6-16-17(12-3-1-2-4-15(12)21-16)13(14)11-18-7-9-20-10-8-18;/h5-6,19H,1-4,7-11H2;1H |
InChI-Schlüssel |
MQHTVBDSWMHTSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3CN4CCOCC4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


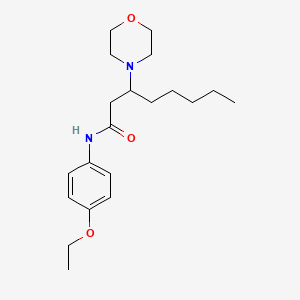
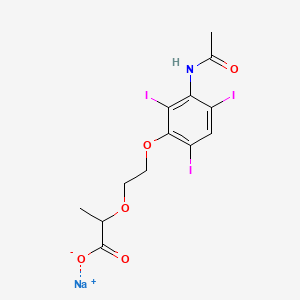
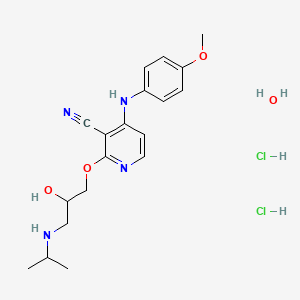
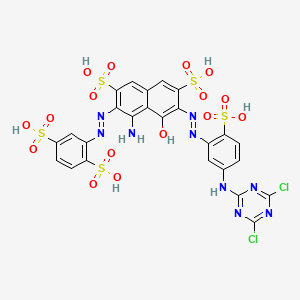
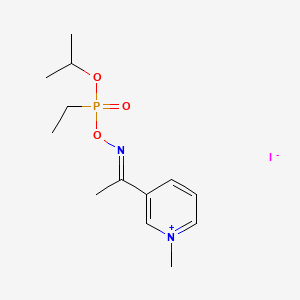
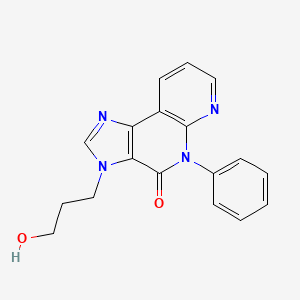
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)


